molecular formula C7H4Cl2N2 B023360 5,6-Dichloro-1H-benzimidazole CAS No. 6478-73-5

5,6-Dichloro-1H-benzimidazole

Cat. No. B023360
CAS RN: 6478-73-5
M. Wt: 187.02 g/mol
InChI Key: IPRDZAMUYMOJTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-Dichloro-1H-benzimidazole and its derivatives has been extensively studied. For instance, Menteşe et al. (2017) reported the synthesis of benzimidazole compounds starting from 5,6-dichloro-2-cyclopropyl-1H-benzimidazole, which exhibited good urease inhibitor activity (Menteşe et al., 2017). Another study by Ng et al. (2007) described the synthesis of 5,6-dichloro-benzimidazole derivatives as selective androgen receptor antagonists (Ng et al., 2007).

Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-1H-benzimidazole derivatives has been characterized using various spectroscopic techniques. Gürbüz et al. (2016) conducted a spectral and theoretical characterization of 5,6-Dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, providing insights into the molecule's geometry and electronic properties (Gürbüz et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 5,6-Dichloro-1H-benzimidazole involves various functionalization reactions. Kaynak et al. (2008) synthesized 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole and analyzed its crystal structure, shedding light on the compound's chemical properties (Kaynak et al., 2008).

Safety And Hazards

5,6-Dichloro-1H-benzimidazole has been classified as Acute Tox. 3 Oral - Eye Dam. 1 according to its safety data sheet . It is recommended to keep the product and its empty container away from heat and sources of ignition .

Future Directions

Benzimidazole derivatives, including 5,6-Dichloro-1H-benzimidazole, have been the subject of extensive research due to their diverse biological and clinical applications . Future research directions may include the exploration of their potential as anticancer agents, hormone antagonists, antiviral agents, anti-HIV agents, anthelmintics, antiprotozoal agents, antimycobacterial agents, antihypertensive agents, anti-inflammatory agents, analgesics, anxiolytics, antiallergic agents, coagulants, anticoagulants, antioxidants, and antidiabetic agents .

properties

IUPAC Name

5,6-dichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRDZAMUYMOJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215090
Record name 5,6-Dichloro-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5,6-Dichloro-1H-benzimidazole

CAS RN

6478-73-5
Record name 5,6-Dichloro-1H-benzimidazole
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Record name 6478-73-5
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Record name 5,6-Dichloro-1H-benzimidazole
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Record name 5,6-Dichlorobenzimidazole
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Record name 5,6-Dichlorobenzimidazole
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Synthesis routes and methods

Procedure details

A solution of 200 mg of 1,2-diamino-4,5-dichlorobenzene dissolved in 5 mL of 97% formic acid was heated to 100° C. in a sealed tube for 15 hours. After cooling to room temperature, the reaction was quenched by the addition of 3.3 mL of concentrated aqueous NH4OH and stirred for 30 minutes. Following dilution with 20 mL of H2O, and extraction with 2×20 mL EtOAc, the organic phases were dried over MgSO4 and concentrated under reduced pressure to yield 210 mg of the title compound as a brown oil. No further purification was performed. RF: 0.38 (5% MeOH in CH2Cl2). 1H NMR (500 MHz, CD3OD): δ 8.22 (s, 1H), 7.74 (s, 2H). Mass Spectrum (ESI) 188 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
S Özden, F Usta, N Altanlar… - Journal of Heterocyclic …, 2011 - Wiley Online Library
5,6‐Dichloro‐2‐hydroxymethyl‐1H‐benzimidazole (1) was prepared by the cyclization of 4,5‐dichloro‐o‐phenylenediamine with glycolic acid, then, alcohol group of 1 was converted to …
Number of citations: 2 onlinelibrary.wiley.com
E Menteşe, F Yılmaz, N Karaali, S Ülker… - Russian Journal of …, 2014 - Springer
This study presents a synthesis of new series of some benzimidazole, bisbenzimidazole and perimidine derivatives via microwave technique, which, leads to the good product yields …
Number of citations: 28 link.springer.com
B Kahveci, E Menteşe, M Özil, S Ülker… - Monatshefte für Chemie …, 2013 - Springer
A simple and practical protocol was developed for the synthesis of benzimidazoles. The protocol uses iminoester hydrochloride which is very useful in the reaction with 4,5-dichloro-1,2-…
Number of citations: 56 link.springer.com
M Tuncbilek, T Kiper, N Altanlar - European Journal of Medicinal Chemistry, 2009 - Elsevier
The novel benzimidazole derivatives (3, 5, 8, 9, 12–14, 18–41) were prepared in this paper and the antimicrobial activities of these compounds against Staphylococcus aureus, …
Number of citations: 179 www.sciencedirect.com
C Mukhopadhyay, A Datta, RJ Butcher… - … : Online Journal of …, 2009 - arkat-usa.org
Dowex 50W in aqueous medium proved to be a very efficient and reusable catalyst for the highly selective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles in excellent yields from a …
Number of citations: 16 www.arkat-usa.org
S Ozden, F Usta, N Altanlar… - JOURNAL OF …, 2011 - avesis.ankara.edu.tr
5,6-Dichloro-2-hydroxymethyl-1H-benzimidazole (1) was prepared by the cyclization of 4,5-dichloro-o-phenylenediamine with glycolic acid, then, alcohol group of 1 was converted to …
Number of citations: 3 avesis.ankara.edu.tr
FB Kaynak, S Özbey, M Tuncbilek, M Alp - Structural Chemistry, 2008 - Springer
In this study 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, II, was synthesised. Elemental analyses, 1H-NMR, and single-crystal structure determination have been …
Number of citations: 7 link.springer.com
J Valdez, R Cedillo, A Hernández-Campos… - Bioorganic & Medicinal …, 2002 - Elsevier
Compounds 1–18 have been synthesized and tested in vitro against the protozoa Giardia lamblia, Entamoeba histolytica and the helminth Trichinella spiralis. Inhibition of rat brain …
Number of citations: 312 www.sciencedirect.com
Y Ozkay, Y Tunali, H Karaca… - Asian Journal of …, 2011 - avesis.anadolu.edu.tr
The present study was undertaken to synthesize some 4-(5,6-dichloro-1H-benzimidazole-2-yl)phenoxyacetic acid-4-substituted benzylidene hydrazide derivatives and investigate their …
Number of citations: 2 avesis.anadolu.edu.tr
ÜD Özkay, ÖD Can, Y Özkay, B Kadriye, İ Işıkdağ… - 2006 - earsiv.anadolu.edu.tr
Analgesic and sedative activity of 2-(2-Hydroxynaphtholen-1-yl)-5,6-dichloro-(1H)-benzimidazole(HNDCB) Geçiş Yönlendirmesi Türkçe English Türkçe Türkçe English Giriş Geçiş Yönlendirmesi Öğe …
Number of citations: 0 earsiv.anadolu.edu.tr

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